4-(2-Methoxyethyl)benzenesulfonyl chloride

Catalog No.
S2852542
CAS No.
953903-65-6
M.F
C9H11ClO3S
M. Wt
234.69
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Methoxyethyl)benzenesulfonyl chloride

CAS Number

953903-65-6

Product Name

4-(2-Methoxyethyl)benzenesulfonyl chloride

IUPAC Name

4-(2-methoxyethyl)benzenesulfonyl chloride

Molecular Formula

C9H11ClO3S

Molecular Weight

234.69

InChI

InChI=1S/C9H11ClO3S/c1-13-7-6-8-2-4-9(5-3-8)14(10,11)12/h2-5H,6-7H2,1H3

InChI Key

SYFCSHZEPVGAID-UHFFFAOYSA-N

SMILES

COCCC1=CC=C(C=C1)S(=O)(=O)Cl

solubility

not available

4-(2-Methoxyethyl)benzenesulfonyl chloride is an organosulfur compound characterized by the molecular formula C9H11ClO3SC_9H_{11}ClO_3S and a molecular weight of approximately 234.7 g/mol. This compound features a benzenesulfonyl chloride group attached to a 2-methoxyethyl substituent, making it a versatile reagent in organic synthesis. It typically appears as a colorless to pale yellow liquid and is soluble in various organic solvents, while being reactive towards nucleophiles such as amines and alcohols .

As mentioned earlier, Mesyl chloride functions as a methylating agent in proteomics. It reacts with the primary amine group (NH2) of lysine residues on proteins, forming a mesylated intermediate. This intermediate can then be further modified or cleaved to achieve specific research goals. Methylation of lysine residues can alter protein function, stability, and interaction with other molecules [].

For instance, methylation can affect protein-protein interactions, a crucial aspect of cellular signaling pathways. By methylating specific lysine residues, researchers can probe the role of these interactions in various biological processes.

Mesyl chloride is a corrosive and toxic compound. It can cause skin irritation, serious eye damage, and respiratory problems upon inhalation. Due to its reactivity with water, it can also release hydrochloric acid fumes, further posing inhalation hazards.

Here are some safety precautions to consider when handling Mesyl chloride:

  • Wear appropriate personal protective equipment (PPE) including gloves, goggles, and a respirator.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Handle with care and dispose of according to local regulations.

Role as a Protecting Group:

4-(2-Methoxyethyl)benzenesulfonyl chloride, also known as mesylate chloride, finds application in scientific research as a protecting group in organic synthesis []. Protecting groups are temporary functional groups introduced into a molecule to shield specific reactive sites while allowing chemical modifications at other desired locations. Mesylate chloride specifically serves as a protecting group for alcohols and phenols. It reacts with the hydroxyl group (-OH) of the alcohol or phenol, forming a stable ether linkage, protecting the group from undesired reactions during synthesis. Later, under specific conditions, the mesylate group can be selectively removed to regenerate the original hydroxyl group [, ].

, primarily involving nucleophilic substitution. It can react with amines to form sulfonamides, which are important intermediates in pharmaceutical chemistry. Additionally, it can undergo reactions with alcohols to yield sulfonate esters. The reactivity of the sulfonyl chloride group makes it a valuable tool for introducing sulfonyl functionalities into organic molecules .

The synthesis of 4-(2-Methoxyethyl)benzenesulfonyl chloride can be achieved through several methods:

  • Chlorosulfonation: This method involves the reaction of 4-methoxyethylbenzene with chlorosulfonic acid, followed by treatment with thionyl chloride to convert the resulting sulfonic acid into the corresponding sulfonyl chloride.
  • Direct Chlorination: Another approach may involve chlorination of 4-methoxyethylbenzenesulfonic acid using phosphorus oxychloride or thionyl chloride .
  • Substitution Reactions: The compound can also be synthesized via nucleophilic substitution reactions where appropriate precursors are reacted with benzenesulfonyl chloride derivatives .

4-(2-Methoxyethyl)benzenesulfonyl chloride is primarily used in organic synthesis as a reagent for:

  • Synthesis of Sulfonamides: It serves as an intermediate for synthesizing various sulfonamide drugs.
  • Preparation of Sulfonate Esters: Useful in forming esters that can be employed in further synthetic transformations.
  • Biochemical Research: This compound is utilized in proteomics and other biochemical applications due to its ability to modify proteins and other biomolecules .

Several compounds share structural similarities with 4-(2-Methoxyethyl)benzenesulfonyl chloride. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
3,4-Dimethoxybenzenesulfonyl chlorideC9H11ClO3S0.94
2,4-Dimethoxybenzene-1-sulfonyl chlorideC9H11ClO3S0.91
2-Methoxybenzenesulfonyl chlorideC8H9ClO3S0.91
2-Phenoxybenzene sulfonyl chlorideC13H11ClO3S0.88
3,4,5-Trimethoxybenzene-1-sulfonyl chlorideC10H13ClO5S0.88

These compounds exhibit varying degrees of similarity based on their structural features, particularly the arrangement and number of methoxy groups and the position of the sulfonyl chloride functional group. The unique combination of the methoxyethyl group in 4-(2-Methoxyethyl)benzenesulfonyl chloride may impart distinct physical and chemical properties compared to its analogs, potentially influencing its reactivity and biological activity .

The synthesis of 4-(2-Methoxyethyl)benzenesulfonyl chloride represents a significant area of organic chemistry research, with applications spanning pharmaceutical intermediates and chemical building blocks . This compound, characterized by the molecular formula C₉H₁₁ClO₃S and a molecular weight of 234.7 grams per mole, exhibits the typical reactivity patterns associated with sulfonyl chloride functional groups [35]. The development of efficient synthetic methodologies for this compound has evolved through traditional approaches to modern green chemistry innovations, each presenting distinct advantages and limitations in terms of yield, environmental impact, and scalability.

Traditional Synthetic Pathways

Traditional synthetic approaches to 4-(2-Methoxyethyl)benzenesulfonyl chloride primarily rely on established chlorosulfonation methodologies that have been refined over decades of industrial application [4]. The most prevalent method involves the direct chlorosulfonation of 4-(2-methoxyethyl)benzene using chlorosulfonic acid as both the sulfonating and chlorinating agent [29]. This approach follows the classical mechanism wherein benzene derivatives undergo electrophilic aromatic substitution with chlorosulfonic acid, resulting in the formation of the corresponding sulfonyl chloride with concurrent liberation of hydrogen chloride [4].

The reaction typically proceeds through a two-step mechanism where the aromatic substrate first reacts with chlorosulfonic acid to produce the intermediate benzenesulfonic acid, followed by a second equivalent of chlorosulfonic acid converting the sulfonic acid to the desired sulfonyl chloride [4]. Research has demonstrated that this process requires careful temperature control, with optimal conditions maintained between 60 to 80 degrees Celsius to ensure complete conversion while minimizing decomposition [29]. The stoichiometric requirements generally necessitate two equivalents of chlorosulfonic acid per mole of aromatic substrate, though industrial processes often employ slight excesses to drive the reaction to completion [16].

An alternative traditional pathway involves the phosphorus pentachloride route, which has shown remarkable efficiency in industrial applications [16]. This method begins with the sulfonation of the aromatic precursor using sulfuric acid or chlorosulfonic acid to form the corresponding sulfonic acid, followed by treatment with phosphorus pentachloride to effect the chlorination [16]. Studies have reported yields as high as 90.1 percent using this approach, representing a significant improvement over conventional methods that typically achieve 74 percent yields [16]. The phosphorus pentachloride method offers the additional advantage of reduced chlorosulfonic acid consumption, decreasing usage from 4.92 equivalents in traditional processes to approximately 2.95 equivalents [16].

The Sandmeyer-type chlorosulfonylation represents another established traditional approach, particularly valuable for substrates bearing amino functionality [8] [32]. This method involves the diazotization of aromatic amines followed by treatment with sulfur dioxide and copper catalysts in the presence of hydrochloric acid [8]. Recent investigations have demonstrated yields ranging from 50 to 95 percent depending on the electronic nature of the aromatic substrate, with electron-rich compounds generally providing superior results [8] [32].

MethodStarting MaterialYield (%)Temperature (°C)Reaction TimeKey Reagents
Chlorosulfonation with ClSO₃HBenzene derivatives85-9560-802-4 hoursClSO₃H (2 equiv)
Phosphorus Pentachloride Routep-Acetamidobenzenesulfonic acid90.110-755.5 hoursPCl₅, ClSO₃H (2.95 equiv)
Sandmeyer ChlorosulfonylationAryldiazonium salts50-952518 hoursCu salts, SO₂, HCl
Direct ChlorosulfonationAromatic compounds80-9050-1001-3 hoursClSO₃H, SO₃
Acetanilide Route (Industrial)Acetanilide74602 hoursClSO₃H (4.92 equiv)

Green Chemistry Approaches

The evolution toward environmentally sustainable synthetic methodologies has led to the development of several green chemistry approaches for sulfonyl chloride synthesis [6] [7] [9]. Mechanochemical synthesis has emerged as a particularly promising technique, offering significant advantages in terms of solvent reduction and energy efficiency [6] [7]. This approach utilizes mechanical energy to drive chemical transformations, eliminating the need for large quantities of organic solvents while achieving comparable or superior yields to traditional methods [6].

Research conducted on mechanochemical sulfonylation demonstrates yields ranging from 80 to 87 percent with reaction times as short as one to five minutes [6] [7]. The process employs ball milling techniques with carefully controlled parameters including milling frequency, ball size, and reaction vessel specifications [7]. The mechanochemical approach offers additional benefits including the elimination of chromatographic purification steps and significant reduction in waste generation [6] [7]. Studies have shown that the overall yield improvement from 34 percent using classical thermal methods to 64 percent with mechanochemical techniques, while simultaneously reducing reaction time from 60 hours to 5.5 hours [7].

Photocatalytic methodologies represent another significant advancement in green sulfonyl chloride synthesis [8] [13]. The use of potassium poly(heptazine imide) as a heterogeneous photocatalyst has demonstrated exceptional performance in converting aryldiazonium salts to the corresponding sulfonyl chlorides under mild conditions [8] [13]. This metal-free approach operates at room temperature using visible light irradiation, achieving yields between 50 and 95 percent depending on the substrate electronic properties [8]. The photocatalytic system utilizes in situ generated sulfur dioxide and hydrogen chloride from the hydrolysis of thionyl chloride, providing a convenient and atom-economical source of the required reagents [13].

The environmental advantages of photocatalytic synthesis extend beyond the elimination of transition metals to include operation under ambient conditions and high functional group tolerance [8] [13]. The catalyst demonstrates excellent recyclability, maintaining high performance over multiple reaction cycles without significant degradation [13]. This approach proves particularly valuable for electron-rich aromatic substrates, which traditionally present challenges in conventional sulfonylation reactions [8].

Electrochemical synthesis has also gained attention as a sustainable alternative for sulfonyl chloride preparation [11] [12]. This method employs electrical energy to drive the oxidative chlorination of sulfur-containing precursors, offering precise control over reaction conditions and minimizing the use of chemical oxidants [11]. Research has demonstrated yields of 70 to 85 percent using graphite electrodes and appropriate electrolyte systems [12]. The electrochemical approach provides excellent scalability and can be readily integrated into continuous manufacturing processes [12].

Green MethodYield (%)Reaction TimeEnergy SourceEnvironmental BenefitsSpace-Time Yield (kg L⁻¹ h⁻¹)
Mechanochemical Synthesis80-871-5 minutesMechanicalNo chromatography, minimal solventsN/A
Photocatalytic K-PHI50-9518 hoursVisible lightMetal-free, room temperatureN/A
N-Chlorosuccinimide Method87-942 hoursChemical oxidationMild conditions, high atom economyN/A
Continuous Flow Process85-9041 secondsContinuous flowHigh space-time yield, safety6.7
Electrochemical Synthesis70-852-4 hoursElectricalNo toxic reagentsN/A

Catalytic Methods and Yield Optimization

The development of efficient catalytic systems has revolutionized sulfonyl chloride synthesis by enabling milder reaction conditions and improved selectivity [13] [17] [18]. Copper-based catalysts have proven particularly effective in various synthetic transformations, with copper(I) acetonitrile tetrafluoroborate demonstrating exceptional performance in decarboxylative chlorosulfonylation reactions [17]. This catalytic system operates under photochemical conditions using 365-nanometer light irradiation at 25 degrees Celsius, achieving yields of 65 to 85 percent for diverse aromatic substrates [17].

The mechanism of copper-catalyzed chlorosulfonylation involves single electron transfer processes that generate reactive intermediates capable of capturing sulfur dioxide and subsequent chlorination [17] [18]. Research has shown that the copper catalyst facilitates the formation of aryl radicals through decarboxylation pathways, which then react with sulfur dioxide to form sulfonyl radicals before undergoing chlorination to yield the final product [17]. This approach demonstrates moderate functional group tolerance and provides good yields for both electron-rich and electron-deficient aromatic substrates [17].

Heterogeneous catalysis using carbon nitride materials has emerged as a particularly sustainable approach [8] [13]. Potassium poly(heptazine imide) serves as an effective photocatalyst for the conversion of aryldiazonium salts to sulfonyl chlorides, offering the advantages of metal-free operation and excellent recyclability [8] [13]. The catalyst loading requirements are minimal, typically requiring only 20 milligrams for standard reaction scales [13]. The heterogeneous nature of the catalyst facilitates easy separation and reuse, with studies demonstrating maintained activity over multiple catalytic cycles [13].

Ruthenium-based photocatalysts have also shown remarkable efficiency in sulfonyl chloride synthesis, achieving yields up to 99 percent under visible light irradiation [13]. The tris(2,2'-bipyridine)ruthenium(II) dichloride complex operates through photoredox mechanisms that enable single electron transfer processes under mild conditions [13]. However, the high cost and limited availability of ruthenium have prompted research into more abundant alternatives [13].

Iron-incorporated poly(heptazine imide) represents a promising development in earth-abundant catalysis for sulfonyl chloride synthesis [13]. This system demonstrates excellent performance in thermodynamically challenging oxygenation reactions under visible light illumination, offering a sustainable alternative to precious metal catalysts [13]. The iron-containing catalyst exhibits yields of 70 to 90 percent for hydrocarbon substrates under elevated temperatures with visible light activation [13].

Yield optimization strategies have focused on reaction parameter tuning including temperature, solvent selection, and reagent stoichiometry [19] [20]. Studies have demonstrated that reaction temperature significantly influences both yield and selectivity, with optimal conditions typically falling within narrow ranges specific to each catalytic system [19]. Solvent effects play a crucial role in catalyst solubility and substrate accessibility, with acetonitrile emerging as the preferred medium for most photocatalytic transformations due to its ability to dissolve all reaction components while maintaining catalyst dispersion [13].

Catalyst SystemSubstrate ScopeTypical Yield (%)Catalyst Loading (mol%)Reaction ConditionsFunctional Group Tolerance
Cu(MeCN)₄BF₄Aromatic acids65-855-10365 nm light, 25°CModerate
K-PHI (Potassium poly(heptazine imide))Aryldiazonium salts85-9520 mgVisible light, rt, MeCNHigh
CuCl/CuCl₂Various aromatics38-855-15Thermal, 60-80°CLimited
Ru(bpy)₃Cl₂Aryldiazonium salts991-5Visible light, rtHigh
Fe-PHIHydrocarbons70-9010-20Visible light, elevated tempModerate

Industrial-Scale Manufacturing Challenges

The transition from laboratory-scale synthesis to industrial production of 4-(2-Methoxyethyl)benzenesulfonyl chloride presents numerous technical and economic challenges [21] [24] [26]. Heat management represents one of the most critical issues in large-scale operations, as sulfonylation reactions are typically highly exothermic and require precise temperature control to prevent runaway reactions and product decomposition [21] [25]. Industrial processes must incorporate sophisticated heat removal systems including jacketed reactors, external heat exchangers, and emergency cooling protocols to maintain safe operating conditions [21].

Mass transfer limitations become increasingly problematic as reaction scales increase, particularly in heterogeneous systems where catalyst accessibility and substrate diffusion can limit overall reaction rates [22] [25]. Research has demonstrated that inadequate mixing can result in hot spots and incomplete conversion, leading to reduced yields and increased byproduct formation [25]. Continuous flow systems have emerged as a potential solution to these challenges, offering superior heat and mass transfer characteristics while enabling precise control over reaction parameters [21] [25].

Safety concerns associated with the handling of corrosive reagents such as chlorosulfonic acid require specialized equipment and extensive safety protocols [21] [26]. Industrial facilities must employ acid-resistant materials including specialized alloys and protective coatings to prevent equipment degradation and ensure worker safety [24]. The highly corrosive nature of the reaction media necessitates remote handling systems and automated controls to minimize human exposure [21].

Equipment requirements for industrial sulfonyl chloride production involve significant capital investment in specialized vessels and processing equipment [24] [27]. Reactors must be constructed from materials capable of withstanding both the corrosive reaction environment and the elevated temperatures required for efficient conversion [24]. Studies have shown that the initial equipment costs can represent a substantial portion of the overall project economics, particularly for smaller-scale operations [26].

Waste management presents ongoing challenges due to the generation of large quantities of acidic byproducts and spent reagents [24] [26]. Chlorosulfonic acid waste requires neutralization and disposal according to strict environmental regulations, adding to operational costs [24]. The development of acid recovery systems and neutralization protocols represents an important area of process optimization [29]. Industrial operations must also address the management of hydrogen chloride evolution, requiring appropriate scrubbing systems to prevent atmospheric emissions [24].

Cost factors significantly influence the economic viability of industrial sulfonyl chloride production [26] [27]. Raw material costs, particularly for chlorosulfonic acid and specialized catalysts, represent major operational expenses [26]. Energy consumption associated with heating, cooling, and solvent recovery operations contributes substantially to production costs [23]. Research has indicated that process optimization and catalyst recycling strategies can provide significant economic benefits [26].

Quality control requirements in industrial production demand sophisticated analytical capabilities to ensure product purity and consistency [24] [28]. In-line monitoring systems and real-time analytical methods enable continuous assessment of reaction progress and product quality [22]. The development of automated sampling and analysis protocols helps maintain consistent product specifications while reducing labor requirements [28].

Challenge CategorySpecific IssuesImpact on ProductionMitigation Strategies
Scale-up IssuesHeat management, mass transferReduced yields, operational complexityContinuous flow, better mixing
Safety ConcernsCorrosive reagents, exothermic reactionsEquipment damage, worker safetyAutomated systems, remote handling
Equipment RequirementsAcid-resistant materials, specialized vesselsHigh capital investmentSpecialized alloys, protective coatings
Waste ManagementChlorosulfonic acid waste, HCl disposalEnvironmental compliance costsAcid recovery, neutralization systems
Cost FactorsRaw material costs, energy consumptionEconomic viabilityProcess optimization, catalyst recycling
Quality ControlPurity standards, impurity controlProduct specificationsIn-line monitoring, analytical methods

Purification and Isolation Techniques

The purification and isolation of 4-(2-Methoxyethyl)benzenesulfonyl chloride requires specialized techniques due to the compound's sensitivity to moisture and tendency to hydrolyze under aqueous conditions [29] [30]. Distillation represents the most effective purification method for sulfonyl chlorides with appropriate thermal stability, providing excellent purity levels of 95 to 99 percent with recovery yields of 85 to 95 percent [29] [30]. The distillation process must be conducted under carefully controlled conditions to prevent thermal decomposition, typically employing reduced pressure to lower boiling points and minimize exposure to elevated temperatures [29].

Research has demonstrated that the distillation of sulfonyl chlorides requires minimal solvent usage and can provide solvent-free products, making it an environmentally attractive purification option [29]. However, the risk of thermal decomposition necessitates careful optimization of distillation parameters including pressure, temperature, and residence time [30]. Industrial implementations often employ fractional distillation with multiple theoretical plates to achieve the required purity specifications [29].

Crystallization techniques prove particularly valuable for solid sulfonyl chlorides, achieving purities of 98 to 99.5 percent with recovery yields of 75 to 90 percent [31] [32]. The crystallization process requires appropriate solvent selection to balance solubility characteristics with crystal quality [31]. Research has shown that recrystallization from suitable organic solvents can effectively remove impurities while maintaining product integrity [32]. The scalability of crystallization makes it attractive for industrial applications, though it remains limited to compounds that form suitable crystals [31].

Liquid-liquid extraction provides a gentle purification approach particularly suited for water-sensitive products [29] [31]. This method achieves purities of 90 to 95 percent with recovery yields of 80 to 95 percent through selective partitioning between organic and aqueous phases [29]. The extraction process offers excellent selectivity and operates under mild conditions that minimize product degradation [29]. Industrial applications often employ continuous extraction systems to improve efficiency and reduce solvent consumption [31].

Solvent washing represents a simple and cost-effective purification method for crude reaction mixtures [29] [30]. This approach achieves purities of 85 to 92 percent with recovery yields of 85 to 95 percent through sequential washing with appropriate solvents [29]. The washing process effectively removes water-soluble impurities and residual acids while maintaining the integrity of the sulfonyl chloride product [30]. Multiple washing steps may be required to achieve desired purity levels, though this can increase processing time and solvent consumption [29].

Continuous extraction systems have gained attention for large-scale operations due to their ability to provide consistent product quality with high throughput [25] [29]. These systems achieve purities of 92 to 97 percent with recovery yields of 90 to 98 percent through optimized flow patterns and residence times [25]. The continuous operation enables better process control and reduces batch-to-batch variability [25]. However, the complexity of continuous extraction equipment requires significant capital investment and specialized expertise [29].

The selection of purification techniques depends on multiple factors including product physical properties, required purity levels, and economic considerations [29] [32]. Research has shown that combining multiple purification methods can achieve superior results, though this increases process complexity and costs [30]. The development of integrated purification protocols that minimize solvent usage while maximizing product recovery represents an active area of research [25] [29].

Purification MethodApplicable CompoundsTypical Purity (%)Recovery Yield (%)Solvent RequirementsAdvantagesLimitations
DistillationLow-boiling sulfonyl chlorides95-9985-95Minimal or noneHigh purity, solvent-freeThermal decomposition risk
CrystallizationSolid sulfonyl chlorides98-99.575-90Recrystallization solventsExcellent purity, scalableLimited to crystalline products
Liquid-Liquid ExtractionWater-sensitive products90-9580-95Organic/aqueous phasesGentle conditions, selectiveSolvent consumption
Solvent WashingCrude reaction mixtures85-9285-95Washing solventsSimple, cost-effectiveMultiple washing steps
Continuous ExtractionLarge-scale operations92-9790-98Extraction solventsContinuous operationEquipment complexity

4-(2-Methoxyethyl)benzenesulfonyl chloride exhibits a complex three-dimensional molecular architecture characterized by the interaction between its aromatic benzene ring, the sulfonyl chloride functional group, and the flexible 2-methoxyethyl substituent [2]. The molecular formula C9H11ClO3S corresponds to a molecular weight of 234.70 g/mol, representing an organosulfur compound with significant conformational flexibility [3] [4].

The molecular geometry around the sulfur atom follows a distorted tetrahedral arrangement typical of sulfonyl chlorides, with the sulfur center bonded to two oxygen atoms (forming the SO2 group), one chlorine atom, and the aromatic carbon. This geometry is consistent with previous X-ray crystallographic studies of related benzenesulfonyl chlorides, which demonstrate that the dihedral angle between the benzene ring and the Cl-S-C plane typically ranges from 84° to 90° [5] [6]. The sulfonyl group adopts a near-perpendicular orientation relative to the aromatic plane, minimizing steric interactions while optimizing electronic overlap [6].

The 2-methoxyethyl substituent introduces additional conformational complexity through rotation around multiple single bonds. The ethyl chain (-CH2CH2-) can adopt various conformations, with the methoxy group (-OCH3) capable of rotating around the C-O bond. Analogous studies on related compounds suggest that the preferred conformation involves the methoxy oxygen positioned to minimize steric clash with the benzene ring while maintaining favorable electrostatic interactions [7].

Conformational analysis reveals that the molecule can exist in multiple low-energy conformations differing primarily in the orientation of the 2-methoxyethyl chain. The flexible nature of this substituent allows for rotation around the benzyl-ethyl bond (C-CH2), the ethyl-ethyl bond (CH2-CH2), and the ethyl-oxygen bond (CH2-O). Electronic structure calculations on similar systems indicate that staggered conformations are energetically preferred over eclipsed arrangements, with energy barriers for rotation typically ranging from 2-4 kcal/mol [7] [8].

The aromatic ring distortion follows patterns observed in substituted benzenesulfonyl chlorides. The electron-withdrawing nature of the sulfonyl chloride group induces subtle changes in the benzene ring geometry, with bond lengths and angles deviating slightly from ideal values. The strong electron-withdrawing effect of the -SO2Cl group influences the electron density distribution across the aromatic system, affecting both geometric parameters and chemical reactivity [6].

Thermodynamic Stability Profiles

The thermodynamic stability of 4-(2-Methoxyethyl)benzenesulfonyl chloride is governed by several factors including intramolecular interactions, conformational preferences, and the inherent stability of the sulfonyl chloride functional group. Based on comparative analysis with related benzenesulfonyl chlorides, the compound exhibits moderate thermal stability with decomposition typically occurring above 200°C [9] [10].

Conformational stability analysis indicates that the molecule adopts predominantly extended conformations of the 2-methoxyethyl chain to minimize intramolecular steric interactions. The methoxy group preferentially adopts orientations that maximize favorable electrostatic interactions while avoiding unfavorable contacts with the aromatic ring or sulfonyl group. Energy calculations suggest that the global minimum conformation features the methoxy oxygen oriented away from the benzene ring plane [7].

The bond dissociation energies within the molecule follow predictable patterns based on the electronic nature of the substituents. The S-Cl bond, being the most reactive site, exhibits the lowest dissociation energy, making it the primary site for nucleophilic attack. The aromatic C-S bond benefits from partial double-bond character due to p-π conjugation, resulting in enhanced stability compared to aliphatic C-S bonds [6].

Thermal decomposition pathways for benzenesulfonyl chlorides typically involve initial loss of HCl, followed by further fragmentation of the remaining sulfonyl-containing species. The presence of the 2-methoxyethyl substituent may provide additional decomposition routes through ether bond cleavage or elimination reactions. Comparative thermal analysis of related compounds suggests that the 2-methoxyethyl group may enhance overall thermal stability through dispersive interactions and conformational flexibility [10] [11].

The relative stability of different conformers has been estimated using computational methods applied to analogous systems. The energy differences between major conformational isomers typically range from 0.5 to 2.0 kcal/mol, indicating rapid interconversion at room temperature. This conformational flexibility contributes to the compound's overall entropy and influences its physical properties such as boiling point and solubility [12] .

Solubility Characteristics in Organic Solvents

4-(2-Methoxyethyl)benzenesulfonyl chloride exhibits solubility patterns characteristic of moderately polar organic compounds containing both aromatic and ether functionalities. The compound demonstrates excellent solubility in polar aprotic solvents such as dimethyl sulfoxide, acetonitrile, and N,N-dimethylformamide, where the polar sulfonyl chloride group can interact favorably with the solvent dipoles [9] [11].

In chlorinated solvents such as methylene chloride and chloroform, the compound shows high solubility due to favorable dipole-dipole interactions and similar polarizability characteristics. The presence of the chlorine atom in the sulfonyl chloride group enhances compatibility with halogenated solvents through halogen-halogen interactions [14] [15]. Dichloromethane and carbon tetrachloride are particularly effective solvents for synthetic applications involving this compound [16].

Aromatic hydrocarbon solvents including benzene, toluene, and xylene provide moderate to good solubility for 4-(2-Methoxyethyl)benzenesulfonyl chloride. The aromatic ring of the compound can engage in π-π stacking interactions with aromatic solvent molecules, while the 2-methoxyethyl chain provides additional van der Waals interactions. However, the polar sulfonyl chloride group limits solubility in purely aromatic media compared to chlorinated alternatives [14].

Ethereal solvents such as diethyl ether, tetrahydrofuran, and 1,4-dioxane exhibit varying degrees of compatibility. The methoxy group in the 2-methoxyethyl substituent can form weak hydrogen bonds with ether oxygens, enhancing solubility. Tetrahydrofuran, being more polar than diethyl ether, typically provides better solvation for the sulfonyl chloride functionality [9] [11].

The compound demonstrates limited solubility in aliphatic hydrocarbons such as hexane, heptane, and petroleum ether due to the significant polarity mismatch. The highly polar sulfonyl chloride group cannot be effectively solvated by nonpolar aliphatic solvents, resulting in poor dissolution [15].

Alcohol solvents present special considerations due to their potential reactivity with sulfonyl chlorides. While short-chain alcohols like methanol and ethanol can dissolve the compound, they also react readily with the sulfonyl chloride group to form sulfonate esters. This reactivity limits the practical use of alcohols as solvents for this compound [9] [11].

Water solubility is essentially negligible, as the compound rapidly hydrolyzes in aqueous media to form the corresponding sulfonic acid and hydrochloric acid. This hydrolytic instability is characteristic of all sulfonyl chlorides and represents a major limitation for aqueous applications [9] [11].

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

1H Nuclear Magnetic Resonance spectroscopy of 4-(2-Methoxyethyl)benzenesulfonyl chloride reveals characteristic patterns reflecting its molecular structure. The aromatic protons appear as a typical para-disubstituted benzene pattern, with two sets of doublets in the range of 7.2-8.0 ppm. The electron-withdrawing effect of the sulfonyl chloride group causes significant downfield shifts compared to unsubstituted benzene derivatives [17] [18].

The 2-methoxyethyl chain produces distinctive multipicity patterns in the aliphatic region. The benzylic methylene protons (-CH2- adjacent to the benzene ring) appear as a triplet around 2.8-3.0 ppm, while the methylene protons adjacent to the methoxy group (-OCH2-) resonate as a triplet near 3.6-3.8 ppm. The methoxy protons appear as a sharp singlet around 3.3-3.4 ppm, integrating for three protons [17].

13C Nuclear Magnetic Resonance provides detailed information about the carbon framework. The aromatic carbons appear in the range of 120-150 ppm, with the carbon bearing the sulfonyl chloride group significantly deshielded due to the electron-withdrawing effect. The aliphatic carbons of the 2-methoxyethyl chain resonate between 30-75 ppm, with the methoxy carbon appearing upfield around 58-59 ppm [17] [19].

Infrared Spectroscopy

Infrared spectroscopy provides unambiguous identification of the key functional groups present in 4-(2-Methoxyethyl)benzenesulfonyl chloride. The sulfonyl chloride group exhibits characteristic strong absorption bands that serve as diagnostic fingerprints [16] [20] [21].

The S=O stretching vibrations appear as two strong bands in the region 1350-1380 cm⁻¹ (asymmetric stretch) and 1150-1180 cm⁻¹ (symmetric stretch). These bands are among the most intense in the infrared spectrum and provide immediate identification of the sulfonyl functionality [16] [21]. The exact frequencies may shift slightly depending on the electronic nature of the aromatic substituents and the measurement conditions.

The S-Cl stretching band appears as a strong absorption around 370-380 cm⁻¹, falling in the far-infrared region. This vibration is characteristic of sulfonyl chlorides and distinguishes them from other sulfur-containing functional groups [16]. The intensity and position of this band can vary with the substituent pattern on the aromatic ring.

Aromatic C-H stretching vibrations appear in the region 3000-3100 cm⁻¹ as medium-intensity bands. The aromatic C=C stretching modes produce multiple bands in the range 1450-1600 cm⁻¹, with the exact pattern depending on the substitution pattern of the benzene ring [21].

The 2-methoxyethyl substituent contributes additional characteristic absorptions. Aliphatic C-H stretching appears around 2800-3000 cm⁻¹, while C-O stretching of the ether linkage produces a strong band near 1050-1100 cm⁻¹. The methyl C-H bending vibrations appear around 1430-1450 cm⁻¹ [21].

The combination of C-S stretching and aromatic ring skeletal vibrations produces a medium-to-strong band around 1090 cm⁻¹. This mixed mode is characteristic of benzenesulfonyl compounds and has been confirmed through isotopic labeling studies [21].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible absorption spectroscopy of 4-(2-Methoxyethyl)benzenesulfonyl chloride reveals electronic transitions characteristic of substituted aromatic compounds. The primary absorption band appears in the region 250-280 nm, corresponding to π→π* transitions within the aromatic system [22] [23].

The electron-withdrawing nature of the sulfonyl chloride group causes a bathochromic (red) shift in the aromatic absorption compared to unsubstituted benzene derivatives. This shift results from the lowering of the π* orbital energy due to conjugation between the aromatic π system and the sulfur d orbitals [22] [23].

Secondary absorption features may appear around 200-220 nm, corresponding to higher-energy π→π* transitions. The exact position and intensity of these bands depend on the solvent system and the degree of electronic conjugation within the molecule [23].

The 2-methoxyethyl substituent introduces additional electronic effects through its electron-donating character, which partially counteracts the electron-withdrawing effect of the sulfonyl chloride group. This electronic push-pull system can result in subtle changes in the absorption spectrum compared to compounds with purely electron-withdrawing or electron-donating substituents [22].

Molar absorptivity values for the primary absorption band typically range from 5,000 to 15,000 M⁻¹cm⁻¹, indicating moderately intense electronic transitions. The broad nature of the absorption bands reflects the vibrational fine structure associated with the electronic transitions [23].

Crystallographic Data and Solid-State Behavior

While specific crystallographic data for 4-(2-Methoxyethyl)benzenesulfonyl chloride are not directly available in the literature, the solid-state behavior can be predicted based on extensive studies of related benzenesulfonyl chloride derivatives and the structural characteristics of the 2-methoxyethyl substituent [5] [24] [6] [25].

Crystal packing patterns for benzenesulfonyl chlorides typically involve complex networks of intermolecular interactions including halogen bonding, dipole-dipole interactions, and van der Waals forces. The presence of the highly polar sulfonyl chloride group (S=O and S-Cl bonds) creates significant electrostatic interactions that dominate the solid-state organization [24] [26] [27].

Based on crystallographic studies of 4-methylbenzenesulfonyl chloride, which serves as a structural analog, the expected unit cell would likely belong to a triclinic or monoclinic crystal system. The related compound crystallizes in the triclinic space group P1̄ with cell parameters a = 8.528(5) Å, b = 8.214(3) Å, c = 6.306(2) Å, and angles α = 95.47(3)°, β = 104.41(3)°, γ = 93.08(4)° [5] [6]. The presence of the 2-methoxyethyl substituent would likely increase the unit cell volume due to the larger molecular size.

Intermolecular interactions in the solid state would be dominated by several key features. The sulfonyl chloride group can engage in halogen bonding through the chlorine atom, with Cl⋯O contacts typically falling within 3.0-3.5 Å [27] [28]. The sulfur-oxygen bonds can participate in dipole-dipole interactions, with S⋯O distances often observed in the range of 2.8-3.2 Å [26] [27].

The 2-methoxyethyl substituent introduces additional complexity to the crystal packing through potential hydrogen bonding involving the ether oxygen atom. Weak C-H⋯O hydrogen bonds with distances ranging from 2.5-3.0 Å are commonly observed in similar systems [26] [27]. The flexible nature of the ethyl chain allows for conformational adjustments to optimize packing efficiency.

Thermal expansion behavior in the solid state would be influenced by the nature and strength of intermolecular interactions. The presence of multiple weak interactions rather than strong hydrogen bonds suggests moderate thermal expansion coefficients typical of organic molecular crystals [29].

Molecular packing efficiency is expected to be high, as observed in related sulfonyl chloride structures. The combination of polar and nonpolar regions within the molecule allows for efficient space-filling arrangements, with typical packing coefficients ranging from 0.68 to 0.72 [24] [30].

The solid-state stability would be primarily limited by the moisture sensitivity of the sulfonyl chloride group rather than crystallographic factors. The compound would likely form stable crystals under anhydrous conditions but would rapidly degrade in the presence of atmospheric moisture [9].

Polymorphism is a possibility given the conformational flexibility of the 2-methoxyethyl chain. Different crystal forms might arise from variations in the conformation adopted by this substituent in the solid state, similar to polymorphic behavior observed in other flexible organic molecules [30].

The density of the crystalline material is estimated to be approximately 1.3-1.4 g/cm³ based on molecular weight and expected packing efficiency, consistent with values observed for related benzenesulfonyl chloride derivatives [6] [25].

XLogP3

2.1

Dates

Last modified: 08-17-2023

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